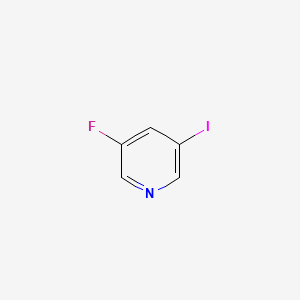

3-Fluoro-5-iodopyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. rsc.orgrsc.org This "privileged scaffold" is present in a vast number of FDA-approved drugs and natural products, highlighting its importance in the development of therapeutic agents. rsc.orgrsc.orgdovepress.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity, allowing for modifications that can enhance solubility and bioavailability of drug candidates. researchgate.netresearchgate.net The versatility of the pyridine structure allows for the creation of a diverse range of compounds with varied biological activities, making it a key component in more than 7,000 existing drug molecules. rsc.orgresearchgate.net

Strategic Importance of Fluorine and Iodine Substituents in Pyridine Chemistry

The introduction of halogen atoms, particularly fluorine and iodine, onto the pyridine scaffold offers strategic advantages in the design of new molecules.

Fluorine , the most electronegative element, can significantly alter the physicochemical properties of a molecule. nih.gov Its small size allows it to mimic hydrogen, minimizing steric hindrance, while its strong electron-withdrawing nature can enhance metabolic stability, binding affinity, and membrane permeability. nih.govbenthamdirect.comresearchgate.net The carbon-fluorine bond is exceptionally strong, which can prolong the half-life of a drug by preventing metabolic degradation. wikipedia.orgnih.gov Approximately 20% of all pharmaceutical drugs contain fluorine, a testament to its crucial role in drug design. wikipedia.orgnih.gov

Iodine , on the other hand, is the largest and least electronegative of the stable halogens. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in various chemical reactions. wikipedia.org This reactivity is highly valued in organic synthesis, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgontosight.ai While its lability can be a limitation for direct use in pharmaceuticals, organoiodine compounds are crucial intermediates in the synthesis of complex molecules. wikipedia.org Furthermore, iodine atoms can participate in specific interactions, known as halogen bonding, which can enhance binding affinity to biological targets. nih.gov

Overview of 3-Fluoro-5-iodopyridine within the Context of Fluorinated and Iodinated Pyridine Derivatives

This compound is a heterocyclic compound that strategically combines the unique properties of both fluorine and iodine on a pyridine ring. cookechem.comsigmaaldrich.comuni.lumanchesterorganics.combldpharm.comambeed.comscbt.com This disubstituted pyridine serves as a valuable building block in organic synthesis, offering a reactive iodine handle for cross-coupling reactions and a fluorine atom to modulate the electronic properties and biological activity of the final product. Its utility has been demonstrated in the synthesis of novel phosphodiesterase-IV inhibitors, showcasing its potential in medicinal chemistry research. cookechem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H3FIN |

| Molecular Weight | 222.99 g/mol |

| Melting Point | 32-35 °C |

| Boiling Point | 196.2 °C at 760 mmHg |

| CAS Number | 757950-13-3 |

This data is compiled from multiple sources. sigmaaldrich.com

The strategic placement of the fluorine and iodine atoms on the pyridine ring at the 3- and 5-positions, respectively, provides a unique combination of reactivity and stability, making this compound a compound of significant interest for the synthesis of complex and biologically active molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJSSIRVEYQWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594015 | |

| Record name | 3-Fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757950-13-3 | |

| Record name | 3-Fluoro-5-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=757950-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro 5 Iodopyridine and Its Derivatives

Regioselective Synthesis of 3-Fluoro-5-iodopyridine

Achieving specific substitution patterns on the pyridine (B92270) ring, particularly with multiple different halogens, presents a significant synthetic challenge. The following sections detail modern methodologies that enable the precise synthesis of this compound.

Directed Ortho-Metalation Strategies for Halogenated Pyridines

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. acs.org This strategy relies on the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic site for subsequent reaction with an electrophile. uwindsor.ca

In the context of halogenated pyridines, DoM can be effectively combined with other reactions to introduce multiple substituents with high regiocontrol. For instance, the O-carbamate group is a potent DMG that can facilitate metalation of pyridyl systems. acs.org A general sequence involves the deprotonation of a substituted pyridyl O-carbamate with a strong base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by quenching with an electrophile. acs.orgacs.org This approach allows for the synthesis of highly functionalized pyridines that would be difficult to access through classical methods. thieme-connect.com

| Base | Conditions | Outcome | Reference |

| LDA (2.2 equiv) | -78 °C, 60 min | Deprotonation and subsequent reaction | acs.orgacs.org |

| LiTMP (2.2 equiv) | -78 °C | Deprotonation and subsequent reaction | acs.org |

Halogen Dance Reactions for Selective Halogenation

The halogen dance (HD) reaction, also known as base-catalyzed halogen migration, is a fascinating and synthetically useful rearrangement. clockss.org This reaction typically involves the treatment of a halogenated aromatic or heteroaromatic compound with a strong base, leading to the migration of the halogen atom to a different position on the ring. clockss.orgresearchgate.net This process enables the introduction of functional groups at positions that are not directly accessible through classical substitution reactions. clockss.org

The combination of DoM and HD reactions provides a powerful strategy for the synthesis of polysubstituted pyridines. acs.orgthieme-connect.com For example, a DoM-HD sequence on a pyridyl O-carbamate can lead to trisubstituted derivatives. acs.org A subsequent HD reaction can even furnish tetrasubstituted pyridines. researchgate.net The choice of base and reaction conditions is crucial for controlling the outcome of the reaction. acs.org The HD reaction has been successfully applied to the synthesis of various halogenated pyridine derivatives, including those containing fluorine, chlorine, bromine, and iodine. clockss.orgacs.org

| Reaction Type | Key Feature | Application | Reference |

| DoM-HD Sequence | One-pot synthesis of trisubstituted pyridyl O-carbamates | Synthesis of complex pyridine derivatives | acs.orgthieme-connect.com |

| Double HD Rearrangement | Formation of highly functionalized tetrasubstituted pyridines | Access to polysubstituted pyridines | acs.orgresearchgate.net |

Diazotization-Mediated Fluorination and Subsequent Iodination

While not directly detailed in the provided context for this compound, diazotization of aminopyridines followed by a Sandmeyer-type reaction is a classical and viable method for introducing halogens onto a pyridine ring. This process would involve the conversion of an amino group to a diazonium salt, which can then be displaced by a fluoride (B91410) or iodide source. The regioselectivity of this method is determined by the position of the initial amino group on the pyridine ring.

Synthesis via Pyridine N-Oxides and Subsequent Functionalization

Pyridine N-oxides are versatile intermediates in pyridine chemistry, offering altered reactivity patterns compared to the parent pyridine. scripps.edu The N-oxide group activates the 2- and 4-positions towards nucleophilic attack and the 3- and 5-positions towards electrophilic attack, after O-protonation. scripps.edu This altered reactivity can be exploited for the selective introduction of substituents.

A notable application is the direct fluorination of pyridine N-oxides to produce meta-fluorinated pyridines. nih.govrsc.org For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. nih.gov This approach is significant as nucleophilic fluorination of pyridines, especially at the meta position, is generally challenging. nih.govrsc.org Following the introduction of the fluorine atom, the N-oxide can be reduced, and other positions on the ring can be functionalized, for example, through iodination, to arrive at the target this compound.

| Starting Material | Reagent | Product | Reference |

| 3-bromo-4-nitropyridine N-oxide | Fluorinating agent | 3-fluoro-4-nitropyridine N-oxide | nih.govrsc.org |

Precursor-Based Synthetic Routes to this compound Analogues

The synthesis of complex pyridine derivatives often relies on the construction of the pyridine ring from acyclic precursors, which allows for the strategic placement of substituents.

Cyclization and Annulation Reactions Leading to Fluorinated and Iodinated Pyridines

Various cyclization and annulation reactions are employed to construct the pyridine ring with pre-installed fluorine and iodine atoms or with functional groups that can be readily converted to them. These methods offer a high degree of flexibility in accessing a wide range of substituted pyridines. While specific examples leading directly to this compound are not detailed in the provided search results, the principles of annulation reactions, such as the Hauser and Kraus annulations, demonstrate the power of building aromatic rings from functionalized precursors. harvard.edu These strategies involve the reaction of a nucleophile with an electrophilic partner to construct a new ring system. By choosing appropriately halogenated starting materials, it is conceivable to construct a pyridine ring bearing both fluorine and iodine at the desired positions.

Functionalization of Polyhalogenated Pyridine Precursors

The synthesis of this compound can be efficiently achieved through the selective functionalization of polyhalogenated pyridine precursors. This strategy relies on the differential reactivity of halogen substituents on the pyridine ring, allowing for sequential and site-specific modifications.

One prominent method involves the nucleophilic aromatic substitution (SNAr) on activated pyridine systems. For instance, pyridine N-oxides are often used to enhance the reactivity of the pyridine ring towards nucleophilic attack. The synthesis of meta-substituted fluoropyridines, a class to which this compound belongs, is particularly challenging due to the electron-rich nature of the pyridine ring. However, activating the ring via N-oxidation facilitates fluorination. Research has shown that precursors like 3-bromo-4-nitropyridine N-oxide can be selectively fluorinated. nih.govrsc.org Although this example leads to a 4-nitro derivative, the principle of activating a polyhalogenated pyridine for selective fluorination is a cornerstone of this synthetic approach. For example, starting with a 3,5-dihalopyridine N-oxide, one could envision a selective substitution of one halogen for fluoride, followed by another reaction to introduce the iodide.

Another key strategy is the late-stage functionalization of multisubstituted pyridines. Studies have demonstrated the selective fluorination of 3,5-disubstituted pyridines. nih.gov For example, 3-bromo-5-chloropyridine (B1268422) could potentially be a precursor. Depending on the reaction conditions and the nature of the other substituent, one of the C-H bonds could be fluorinated, or one of the halogens could be exchanged. The syntheses of complex molecules often leverage such C-H fluorination followed by nucleophilic aromatic substitution of the newly installed fluoride. nih.gov

The differential reactivity of halogens is also exploited. In a polyhalogenated pyridine containing, for example, bromine and chlorine, the bromo group is generally more reactive in certain coupling reactions, while the chloro group might be more susceptible to nucleophilic substitution under different conditions. A hypothetical route could start from 3,5-dibromopyridine. One bromine atom could be selectively replaced by iodine via a halogen-exchange reaction, followed by a nucleophilic fluorination reaction (or vice-versa), potentially requiring activation such as N-oxidation. The synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been reported, showcasing the feasibility of creating such highly substituted pyridines from halogen-rich intermediates. acs.org

Table 1: Functionalization of Polyhalogenated Pyridine Precursors

| Precursor Example | Reagents & Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|

| 3-Bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF, 25 °C, DMSO, 5 min | 3-Fluoro-4-nitropyridine N-oxide | N-oxidation activates the pyridine ring for meta-fluorination. | nih.govrsc.org |

| 3,5-Disubstituted Pyridines | AgF2 | 2-Fluoro-3,5-disubstituted Pyridines | C-H fluorination can be selective at the position alpha to the nitrogen. | nih.gov |

| 3-Bromo-4-nitropyridine | 0.5 eq. TBAF, RT | 3-Bromo-4-fluoropyridine | Substitution occurs preferentially at the activated para-position. | nih.gov |

Carbon-Fluorine Bond Cleavage Protocols for Fluoropyridine Synthesis

While seemingly counterintuitive, the cleavage of a carbon-fluorine (C-F) bond is an emerging and powerful strategy in the synthesis and derivatization of fluoropyridines. These protocols often involve transition-metal-mediated C-F bond activation, which can lead to the formation of new C-C or C-Element bonds. acs.orgresearchgate.net

Zirconocene derivatives, for example, have been shown to cleave C-F bonds in fluoropyridines. The transient intermediate generated from dicyclopropylzirconocene can selectively activate a C-F bond at the 2-position of pentafluoropyridine, leading to the formation of a new C-C bond. acs.org While this example deals with a perfluorinated system, it highlights the principle that a C-F bond can be selectively broken and functionalized. This could be applied to a precursor like 3,5-difluoropyridine, where one C-F bond is cleaved and replaced with an iodine atom to yield this compound.

The mechanism of C-F bond activation is often complex. In some cases, it proceeds via oxidative addition of the C-F bond to a low-valent transition metal center. researchgate.netrutgers.edu In other instances, particularly with phosphine (B1218219) ligands, the phosphine itself can act as a fluorine acceptor, facilitating the cleavage. researchgate.net Research has also explored intramolecular SN2 reactions where a nucleophile within the same molecule displaces a fluoride ion, a process influenced by ring size and the nature of the nucleophile. cas.cn

A selective strategy for synthesizing poly-substituted fluorine-containing pyridines has been developed based on the C–F bond breaking of an anionically activated fluoroalkyl group, proceeding in high yields under metal-free conditions. rsc.org This indicates that C-F bond cleavage is not limited to transition metal catalysis and offers alternative pathways for modifying fluorinated pyridines.

Table 2: C-F Bond Cleavage Methodologies

| System | Reagent/Catalyst | Transformation | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Pentafluoropyridine | Dicyclopropylzirconocene | Selective C-F activation/C-C bond formation at C-2 | Formation of an azazirconacycle intermediate. | acs.org |

| Fluoroaromatics | Nickel and Platinum complexes | C-F or C-H bond activation | Outcome is metal-dependent; thermodynamic product is the metal fluoride. | researchgate.net |

| Alkyl Fluorides | Intramolecular O- and N-nucleophiles | Defluorinative cyclization | Intramolecular SN2 reaction with configurational inversion. | cas.cn |

| Fluoroalkyl Groups | Anionic activation (metal-free) | Cascade C-F bond cleavage | Domino process for synthesizing poly-substituted pyridines. | rsc.org |

Novel Catalytic Approaches in this compound Synthesis

Recent advances in catalysis have opened new avenues for the synthesis of fluorinated pyridines, including photoredox and metal-free methodologies. These approaches often provide milder reaction conditions and improved functional group tolerance.

Photoredox-Catalyzed Routes to Fluorinated Pyridines

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling the synthesis of complex fluorinated molecules. mdpi.com One notable method for synthesizing 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. organic-chemistry.orgacs.org This reaction, typically catalyzed by an iridium complex such as fac-Ir(ppy)3 under blue LED irradiation, is followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to construct the pyridine ring. organic-chemistry.orgacs.org This strategy allows for the creation of diversely substituted 3-fluoropyridines from readily available ketones.

Another approach utilizes a photoredox-active group to generate fluorinated radicals. For example, tetrafluoropyridine-4-thiol can be added to difluorostyrenes, and the resulting sulfide (B99878) can undergo photocatalytic reduction to form a fluoroalkyl radical, which can then participate in further reactions. nih.gov While not a direct synthesis of the pyridine ring itself, this demonstrates the use of photoredox catalysis to generate fluorinated building blocks. Furthermore, a photoredox catalytic strategy has been developed for the regioselective difluoroalkylation of pyridine N-oxides, providing an efficient protocol for incorporating difluoroacetate (B1230586) radicals into pyridine skeletons. tandfonline.com

Table 3: Photoredox-Catalyzed Synthesis of Fluoropyridines

| Reaction Type | Catalyst/Conditions | Substrates | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Coupling/Condensation | fac-Ir(ppy)3, blue LED, NH4OAc | α,α-Difluoro-β-iodoketones, Silyl enol ethers | 3-Fluoropyridines | One-pot construction of the pyridine ring from ketone precursors. | organic-chemistry.orgacs.org |

| Radical Generation | Visible light, photocatalyst | Difluorostyrenes, Tetrafluoropyridine-4-thiol | Fluoroalkyl radicals | Introduction of a photoredox-active group for radical generation. | nih.gov |

| Difluoroalkylation | Photoredox catalyst | Pyridine N-oxides | C2- or C4-difluoroalkylated pyridines | Nitrogen-atom activation strategy on electron-deficient pyridines. | tandfonline.com |

Metal-Free Synthetic Methodologies for Halogenated Pyridines

The development of metal-free synthetic routes is of significant interest to avoid potential metal contamination in the final products, particularly in pharmaceutical applications. Several metal-free methods for the synthesis and functionalization of halogenated pyridines have been reported.

One such method describes a highly site-selective C-N bond-forming reaction of polyhalogenated pyridines and pyrimidines without a metal catalyst. rsc.org In this system, halogenated pyridines preferentially reacted with amines at the fluorine-bearing carbon. This highlights the potential for selective functionalization of a molecule like this compound at the fluorine position under metal-free conditions.

Furthermore, a metal-free approach for the regioselective phosphonation of pyridines has been developed. nih.gov This method involves activating the pyridine ring with a Lewis acid (BF3·OEt2) to facilitate the nucleophilic addition of a phosphine oxide anion. Importantly, this reaction tolerates various halogen substituents, including fluoro, chloro, bromo, and iodo groups. nih.gov This demonstrates the feasibility of performing selective functionalization on a halo-pyridine like this compound without the use of transition metals. The development of multicomponent syntheses of pyridines under metal-free conditions also represents a significant advancement in the field. acs.org

Table 4: Metal-Free Synthesis and Functionalization of Halogenated Pyridines

| Reaction Type | Reagents/Conditions | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| C-N Bond Formation | Amines, mild conditions | Polyhalogenated Pyridines | Site-selective reaction at the fluorine-bearing carbon. | rsc.org |

| C-P Bond Formation | BF3·OEt2, Phosphine oxide anion, Chloranil | Substituted Pyridines | C4-regioselective phosphonation tolerant of various halogens. | nih.gov |

| Cascade Annulation | Domino process | Fluoroalkyl groups | Synthesis of poly-substituted pyridines via C-F bond cleavage. | rsc.org |

Mechanistic Investigations of Reactions Involving 3 Fluoro 5 Iodopyridine

Reaction Pathway Elucidation for Carbon-Iodine Bond Activation

The activation of the carbon-iodine (C-I) bond in 3-fluoro-5-iodopyridine is a key step in many of its synthetic applications, particularly in cross-coupling reactions. The C-I bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) bond, making it the primary site for oxidative addition in transition metal-catalyzed processes. uvic.ca

In palladium-catalyzed reactions, the oxidative addition of the C-I bond to a low-valent palladium(0) species is generally the initial and often rate-determining step. uvic.carsc.org This process involves the insertion of the palladium atom into the C-I bond, forming a Pd(II) intermediate. The propensity for this reaction is influenced by the electron density at the carbon atom and the nature of the ligands on the palladium catalyst. uvic.ca Computational studies and experimental observations on similar aryl halides suggest that the oxidative addition can proceed through different pathways, including a non-polar, three-centered transition state or a more polarized pathway resembling a nucleophilic aromatic substitution (SNAr). rsc.org The specific pathway is influenced by the electronic properties of the substrate and the catalyst.

Regiochemical Control in Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution (SNAr) on this compound presents a challenge in regiochemical control due to the presence of two potential leaving groups, the fluoro and iodo substituents. The outcome of these reactions is governed by the relative ability of each halogen to act as a leaving group and the stability of the intermediate Meisenheimer complex. researchgate.net

Generally, in SNAr reactions, the rate-determining step is the attack of the nucleophile on the aromatic ring. The stability of the resulting negatively charged intermediate is a critical factor. Fluorine, being highly electronegative, is a poor leaving group in SNAr reactions compared to iodine. However, its strong electron-withdrawing nature can activate the ring towards nucleophilic attack.

Studies on related polyhalogenated aromatic compounds have shown that the regioselectivity can be predicted by calculating the relative stabilities of the isomeric sigma-complex intermediates using methods like Density Functional Theory (DFT). diva-portal.org For anionic nucleophiles, substitution of the fluorine atom is often observed, while for neutral nucleophiles, the reaction pathway can be more complex. diva-portal.org In the case of this compound, the position of nucleophilic attack will depend on the nature of the nucleophile and the reaction conditions. The presence of the nitrogen atom in the pyridine (B92270) ring further influences the electron distribution and, consequently, the regioselectivity of the substitution.

| Nucleophile | Reaction Conditions | Major Product | Reference |

| Oxygen Nucleophiles | Not specified in provided abstracts | Substitution of Fluorine | nih.govbeilstein-journals.org |

| Sulfur Nucleophiles | Not specified in provided abstracts | Substitution of Fluorine | nih.govbeilstein-journals.org |

| Nitrogen Nucleophiles | Not specified in provided abstracts | Substitution of Fluorine | nih.govbeilstein-journals.org |

This table is illustrative and based on general principles of SNAr on similar compounds; specific experimental data for this compound was not available in the provided search results.

Role of Electronic and Steric Effects in this compound Reactivity

The reactivity of this compound is a delicate interplay of electronic and steric effects exerted by the fluorine and iodine substituents, as well as the pyridine nitrogen.

Electronic Effects:

Inductive Effect: Both fluorine and iodine are more electronegative than carbon and exert an electron-withdrawing inductive effect (-I). Fluorine's -I effect is significantly stronger than that of iodine. This effect deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic attack.

Mesomeric Effect: Both halogens possess lone pairs of electrons and can exert a +M (mesomeric) effect, donating electron density to the aromatic ring. However, for halogens, the -I effect generally outweighs the +M effect.

Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing, further reducing the electron density of the ring and influencing the regioselectivity of reactions.

The combination of these electronic effects makes the carbon atoms attached to the halogens electron-deficient and thus susceptible to nucleophilic attack. The C-I bond is more readily cleaved in transition metal-catalyzed reactions due to its lower bond energy compared to the C-F bond. uvic.ca

Steric Effects: The steric hindrance offered by the substituents can influence the approach of reagents. While fluorine is a relatively small atom, iodine is significantly larger. This can play a role in directing incoming groups, particularly in cases where the attacking species is bulky. For instance, in vicarious nucleophilic substitution (VNS) reactions on analogous compounds, the presence of a fluorine substituent has been shown to enhance regioselectivity due to increased steric hindrance. nih.gov

Transition Metal-Catalyzed Reaction Mechanisms (e.g., Oxidative Addition, Reductive Elimination in Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental transformations for this compound. mdpi.comnih.gov These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: As previously discussed, the catalytic cycle is initiated by the oxidative addition of the C-I bond of this compound to a low-valent transition metal catalyst, most commonly palladium(0) or nickel(0). uvic.carsc.orgresearchgate.net This step is highly selective for the C-I bond over the much stronger C-F bond. uvic.ca The choice of ligands on the metal center is crucial and can significantly affect the rate and efficiency of the oxidative addition. uvic.ca

Transmetalation: Following oxidative addition, the resulting organometallic complex undergoes transmetalation. In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product. This step regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle. The reductive elimination step can be influenced by the nature of the ligands and the steric and electronic properties of the coupling partners. capes.gov.bracs.org

| Catalytic Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of the metal into the C-I bond. | Pd(II) or Ni(II) complex |

| Transmetalation | Transfer of an organic group from a main group organometallic reagent to the transition metal center. | Di-organo-Pd(II) or -Ni(II) complex |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the active catalyst. | Pd(0) or Ni(0) catalyst |

Reactivity and Transformational Chemistry of 3 Fluoro 5 Iodopyridine

Cross-Coupling Reactions of 3-Fluoro-5-iodopyridine

The presence of a highly reactive carbon-iodine bond makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse substituted pyridine (B92270) derivatives.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of similar halopyridines provides strong evidence for its utility. For instance, the Suzuki coupling of the analogous 3-fluoro-4-iodopyridine (B28142) with (2-pivaloylaminophenyl)boronic acid has been successfully employed in the synthesis of the antibiotic Eudistomin T. ossila.com This suggests that this compound would readily couple with a variety of aryl- and heteroarylboronic acids and their corresponding esters. The general conditions for such transformations typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base in an appropriate solvent system.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Halopyridines This table presents typical conditions for Suzuki-Miyaura reactions of halopyridines, which are expected to be applicable to this compound based on the reactivity of analogous compounds.

| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | Arylboronic acid | Arylpyridine | clockss.org |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Heteroarylboronic acid | Heteroarylpyridine | libretexts.org |

| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 3-Pyridyl boronic acid | Bipyridine | libretexts.org |

Negishi Coupling with Organozinc Reagents

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is another cornerstone of C-C bond formation, particularly valued in pharmaceutical synthesis for its functional group tolerance. nih.gov Although specific examples of Negishi couplings involving this compound are not prevalent in the literature, the reaction is well-established for a wide range of halopyridines. The general protocol involves the reaction of the halopyridine with an organozinc reagent in the presence of a palladium or nickel catalyst. For example, the Negishi coupling of 3-bromopyridine (B30812) has been utilized in the synthesis of nih.govnih.govbldpharm.comtriazine-pyridine derivatives. nih.gov Given the higher reactivity of the C-I bond compared to the C-Br bond, this compound is expected to be an excellent substrate for this transformation.

Table 2: General Conditions for Negishi Coupling of Halopyridines This table outlines common conditions for Negishi couplings, which are anticipated to be effective for this compound.

| Catalyst | Ligand | Organozinc Reagent | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | - | Arylzinc chloride | THF | Room Temp - 60 | nih.govwikipedia.org |

| Ni(acac)₂ | PPh₃ | Arylzinc chloride | THF | Room Temp - 60 | wikipedia.org |

| Pd₂(dba)₃ | P(2-furyl)₃ | Heteroarylzinc iodide | DMF | 50 | bldpharm.com |

Nickel-Catalyzed Reductive Cross-Coupling

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for the formation of C-C bonds, often offering complementary reactivity to palladium-catalyzed methods. These reactions typically involve the coupling of two different electrophiles in the presence of a nickel catalyst and a stoichiometric reductant. While specific examples utilizing this compound are not readily found, the methodology has been successfully applied to a variety of (hetero)aryl iodides. rsc.org These reactions often proceed under mild conditions and exhibit broad functional group tolerance, suggesting that this compound would be a viable substrate for such transformations, enabling the introduction of various alkyl and aryl groups.

Other Transition Metal-Catalyzed Cross-Coupling Reactions

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a key reaction for the synthesis of alkynyl-substituted aromatics. The reactivity of this compound in Sonogashira couplings is anticipated to be high. A study on the Sonogashira coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with a range of terminal alkynes demonstrated the feasibility of this reaction on a similarly substituted pyridine core. sigmaaldrich.comsoton.ac.uk These reactions typically employ a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org

Table 3: Exemplary Conditions for Sonogashira Coupling of Halopyridines This table provides representative conditions for Sonogashira couplings that are likely applicable to this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | Terminal Alkyne | sigmaaldrich.comsoton.ac.uk |

| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | Terminal Alkyne | acs.org |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile/Water | 80 | Phenylacetylene | libretexts.org |

Functionalization at Pyridine Ring Positions

Beyond cross-coupling at the C-I bond, the electronic properties of the this compound ring allow for selective functionalization at other positions, particularly through amination and N-heteroarylation reactions.

Selective Amination and N-Heteroarylation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acs.org Research on the amination of 3-iodopyridine (B74083) has shown that it readily couples with various amines in the presence of a palladium catalyst and a suitable base, demonstrating the viability of this reaction for the iodo-position of our target molecule. nih.gov Furthermore, studies on 2-fluoro-4-iodopyridine (B1312466) have revealed that selective C-N bond formation can be achieved at the 4-position, highlighting the influence of the electronic environment on the regioselectivity of the reaction. researchgate.net This suggests that this compound could undergo selective amination at the 5-position. N-heteroarylation, the coupling of an aryl halide with an N-H containing heterocycle, also proceeds under similar conditions and is a powerful method for constructing complex heterocyclic systems.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines This table details typical conditions for Buchwald-Hartwig aminations, which are expected to be applicable for the selective amination of this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Amine/N-Heterocycle | Reference |

| Pd₂(dba)₃ / BINAP | NaOBu-t | Toluene | 80-110 | Primary/Secondary Amine | acs.org |

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | N-H Heterocycle | nih.gov |

| Ni(acac)₂ | K₃PO₄ | Dioxane | 100 | Arylamine | nih.gov |

Derivatization Strategies for Complex Molecular Architectures

This compound serves as a valuable starting material for the construction of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. jst.go.jpnih.govresearchgate.netusf.edumdpi.com Its trifunctional nature (positions 2, 4, and 6 for potential further substitution, in addition to the existing fluoro and iodo groups) allows for a variety of derivatization strategies.

One common approach involves the sequential functionalization of the pyridine ring. For instance, the iodine at the 5-position can be readily transformed via cross-coupling reactions, as discussed previously. The resulting 5-substituted-3-fluoropyridine can then undergo further modifications.

For example, in the synthesis of kinase inhibitors, this compound can be a key building block. nih.govresearchgate.netusf.edumdpi.comed.ac.uk A typical synthetic route might involve an initial Suzuki or other cross-coupling reaction at the 5-position to introduce a larger fragment, followed by nucleophilic aromatic substitution of the fluorine atom or lithiation at one of the vacant positions to introduce another substituent.

A representative, albeit generalized, synthetic sequence is shown below:

Cross-Coupling at C5: this compound is reacted with an organometallic reagent (e.g., a boronic acid in a Suzuki coupling) to introduce a desired substituent at the 5-position.

Further Functionalization: The resulting 3-fluoro-5-substituted pyridine can then be subjected to further reactions. This could involve:

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom can be displaced by a variety of nucleophiles, such as amines or alcohols, often under basic conditions.

Directed Ortho-Metalation (DoM): A directing group can be installed on the pyridine ring or on the substituent at the 5-position to direct lithiation to one of the adjacent positions (C4 or C6), which can then be quenched with an electrophile to introduce a new functional group.

C-H Activation: Direct C-H functionalization at one of the vacant positions of the pyridine ring is also a potential strategy, although this can sometimes be challenging to control regioselectively.

The ability to perform these transformations in a controlled and sequential manner allows for the synthesis of a diverse range of complex, polysubstituted pyridine derivatives from the readily available this compound.

Advanced Applications in Chemical Synthesis and Discovery

Building Block in Pharmaceutical and Agrochemical Synthesis

3-Fluoro-5-iodopyridine serves as a key molecular scaffold in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. ossila.comchemimpex.com The presence of both a fluorine and an iodine atom on the pyridine (B92270) ring provides orthogonal reactivity, enabling chemists to perform sequential and site-selective cross-coupling reactions. This feature is particularly advantageous in the construction of complex molecular architectures.

In pharmaceutical synthesis, the fluorinated pyridine motif is a common feature in many drug candidates due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability. The iodine atom, on the other hand, acts as a versatile handle for introducing a variety of substituents through well-established reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual functionality allows for the efficient elaboration of the pyridine core, leading to the generation of diverse libraries of compounds for biological screening.

Similarly, in the agrochemical industry, the introduction of trifluoromethylpyridine moieties, often derived from precursors like this compound, is a common strategy to enhance the efficacy of pesticides and herbicides. nih.govjst.go.jp The unique electronic properties conferred by the fluorine and iodine atoms can be leveraged to fine-tune the biological activity and environmental profile of these agricultural products. chemimpex.com

Precursor for Biologically Active Compounds and Enzyme Inhibitors

The strategic functionalization of this compound has led to the synthesis of a variety of biologically active compounds and potent enzyme inhibitors. The pyridine core is a prevalent structural motif in numerous natural products and synthetic molecules with therapeutic properties.

For instance, substituted pyridines are known to exhibit a wide range of biological activities, including anticancer, and neuroprotective effects. ossila.com The ability to selectively modify the 3- and 5-positions of the pyridine ring using this compound as a starting material allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The fluorine atom can play a crucial role in enzyme inhibition by forming strong interactions with active site residues or by altering the electronic properties of the molecule to favor binding. The iodine atom provides a convenient point of attachment for pharmacophores that can target specific enzymes or receptors. This makes this compound a valuable precursor for the development of targeted therapies.

Role in the Synthesis of Ligands for Transition Metal Catalysts

The pyridine scaffold is a fundamental component of many ligands used in transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting catalyst.

This compound can be utilized in the synthesis of novel pyridyl ligands. icm.edu.pl The fluorine atom, with its strong electron-withdrawing nature, can influence the electron density at the nitrogen atom, thereby affecting the coordination properties of the ligand. The iodine atom provides a reactive site for the introduction of other coordinating groups or for linking the pyridine unit to a larger ligand framework.

The development of new ligands is crucial for advancing the field of catalysis, enabling the discovery of more efficient, selective, and robust catalysts for a wide range of chemical transformations. The versatility of this compound as a building block for ligand synthesis contributes to this ongoing effort. Terpyridine (TPY) ligands, for example, are known for their ability to stabilize various transition metal cations and are synthesized using pyridine-based precursors. nih.gov

Application in Radiochemistry and Radiolabeling (e.g., Fluorine-18 (B77423) Labeling)

The field of radiochemistry, particularly for applications in Positron Emission Tomography (PET) imaging, heavily relies on the incorporation of positron-emitting radionuclides, such as fluorine-18 (¹⁸F), into biologically active molecules. researchgate.net this compound and its derivatives are valuable precursors for the synthesis of ¹⁸F-labeled radiotracers.

The introduction of ¹⁸F onto an aromatic ring, especially a pyridine ring, can be challenging. researchgate.netnih.gov However, methods have been developed to achieve this, including nucleophilic aromatic substitution (SₙAr) reactions. The presence of an iodine atom in this compound can facilitate radiofluorination. For instance, diaryliodonium salts derived from iodopyridines can be used as precursors for ¹⁸F-labeling. nih.gov

The development of efficient and reliable methods for the radiosynthesis of ¹⁸F-fluoropyridines is of great interest for the preparation of novel PET probes for imaging various biological processes and diseases. The ability to label pyridine-containing molecules with ¹⁸F opens up new avenues for non-invasive in vivo imaging and drug development. nih.govresearchgate.net

Integration into Drug Discovery Pipelines

The multifaceted reactivity and favorable physicochemical properties of this compound have led to its seamless integration into modern drug discovery pipelines. sigmaaldrich.com From early-stage hit identification to late-stage lead optimization, this versatile building block offers significant advantages.

In the initial phases of drug discovery, the ability to rapidly generate diverse libraries of compounds from a common precursor is essential. The orthogonal reactivity of the fluorine and iodine atoms in this compound allows for the efficient synthesis of a wide array of analogs for high-throughput screening.

As a program progresses, the fine-tuning of pharmacokinetic and pharmacodynamic properties becomes critical. The fluorine atom can be strategically incorporated to enhance metabolic stability and cell permeability, while the iodine atom serves as a handle for introducing various functional groups to optimize target engagement and selectivity. This iterative process of synthesis and biological evaluation, facilitated by the use of versatile building blocks like this compound, is a cornerstone of contemporary drug discovery.

Below is a table summarizing the applications of this compound in chemical synthesis and discovery:

| Application Area | Specific Use | Key Features Utilized |

| Pharmaceutical Synthesis | Building block for Active Pharmaceutical Ingredients (APIs) | Orthogonal reactivity of fluorine and iodine for diverse functionalization. |

| Agrochemical Synthesis | Intermediate for pesticides and herbicides | Introduction of trifluoromethylpyridine moieties for enhanced efficacy. nih.govjst.go.jp |

| Biologically Active Compounds | Precursor for enzyme inhibitors and other bioactive molecules | Strategic placement of fluorine for improved binding and metabolic stability. |

| Transition Metal Catalysis | Synthesis of novel pyridyl ligands | Modulation of electronic and steric properties of catalysts. icm.edu.pl |

| Radiochemistry | Precursor for ¹⁸F-labeled PET radiotracers | Facilitation of radiofluorination reactions. nih.gov |

| Drug Discovery | Scaffold for library synthesis and lead optimization | Versatility for generating diverse analogs and fine-tuning properties. sigmaaldrich.com |

Computational and Theoretical Perspectives

Density Functional Theory Studies of 3-Fluoro-5-iodopyridine Analogues

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. DFT studies on analogues of this compound, such as other halogenated pyridines, can elucidate the impact of substituent effects on the geometry and electronic landscape of the pyridine (B92270) ring.

A pertinent example can be found in the computational analysis of 3-fluoropyridine (B146971), which shares a key substituent with the target molecule. DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular structure and determine various parameters. For 3-fluoropyridine, these calculations provide a detailed picture of bond lengths and angles, which are influenced by the high electronegativity of the fluorine atom. It is important to note that while this data is for an analogue, it provides a foundational understanding. The introduction of a larger, more polarizable iodine atom at the 5-position in this compound would be expected to further modulate the electronic distribution and molecular geometry.

Analysis of Molecular Electrostatic Potential Maps and Atomic Charges

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) signify electron-deficient areas prone to nucleophilic attack.

The atomic charges, calculated through methods like Mulliken population analysis, provide a quantitative measure of the electron distribution. In 3-fluoropyridine, the nitrogen atom carries a significant negative charge, while the carbon atom bonded to the fluorine atom exhibits a positive charge. The table below, derived from studies on analogous compounds, illustrates typical charge distributions.

| Atom | Calculated Atomic Charge (e) in 3-Fluoropyridine |

|---|---|

| N1 | -0.45 |

| C2 | -0.05 |

| C3 | 0.25 |

| C4 | -0.20 |

| C5 | -0.08 |

| C6 | -0.12 |

| F7 | -0.35 |

Note: The data presented is for 3-fluoropyridine and serves as an illustrative example for the potential charge distribution in a related molecule.

Prediction of Chemical Reactivity and Regioselectivity via Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity and selectivity of chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity.

For halogenated pyridines, the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-antibonding orbital. The energies of these orbitals are sensitive to the nature and position of the halogen substituents. DFT calculations on 3-halopyridines provide valuable data on their frontier orbitals. researchgate.net The electronegative fluorine atom tends to lower the energy of both the HOMO and LUMO, while a less electronegative and more polarizable atom like iodine would have a different influence. The HOMO-LUMO energy gap is a key parameter for predicting reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 3-Fluoropyridine | -6.89 | -0.75 | 6.14 |

| 3-Chloropyridine | -6.78 | -1.12 | 5.66 |

| 3-Bromopyridine (B30812) | -6.71 | -1.25 | 5.46 |

Note: This data is for 3-halopyridine analogues and is used to infer the potential properties of this compound. researchgate.net

The trend in the table suggests that as the halogen becomes less electronegative and more polarizable down the group, the HOMO-LUMO gap tends to decrease, indicating an increase in reactivity. Based on this, this compound would be expected to be more reactive than 3-fluoropyridine.

Solvent Effects on Molecular Parameters and Reactivity

The surrounding solvent can significantly influence the properties and reactivity of a molecule. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent environment on molecular parameters. These models treat the solvent as a continuous medium with a specific dielectric constant.

Studies on 3-halopyridines have shown that increasing the polarity of the solvent leads to a slight stabilization of the molecular orbitals. researchgate.net This is reflected in a small increase in the HOMO-LUMO energy gap, suggesting a slight decrease in reactivity in polar solvents compared to the gas phase. The dipole moment of the molecule is also affected by the solvent, generally increasing with solvent polarity due to the stabilization of the charge-separated state.

For this compound, it is anticipated that its molecular parameters would also be sensitive to the solvent environment. The significant dipole moment arising from the electronegative fluorine and the polarizable iodine would interact with polar solvent molecules, leading to changes in its electronic structure and reactivity. The extent of these changes would depend on the specific nature of the solvent and the type of intermolecular interactions at play.

Future Research Directions

Development of More Sustainable and Greener Synthetic Routes for 3-Fluoro-5-iodopyridine

The future of chemical manufacturing hinges on the adoption of sustainable and environmentally friendly practices. For this compound, this means moving away from traditional synthetic methods that may involve hazardous reagents and generate substantial waste. Future research in this area will likely prioritize several green chemistry principles. rasayanjournal.co.innih.gov

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, contributing to a more energy-efficient process. nih.govresearchgate.net

Continuous Flow Chemistry: Shifting from batch to continuous flow processing can enhance safety, improve consistency, and minimize solvent usage and waste generation. illinois.edu

Greener Solvents and Catalysts: Research into biodegradable solvents and the use of non-toxic, earth-abundant metal catalysts will reduce the environmental impact of the synthesis. rasayanjournal.co.innih.gov

Atom Economy: Designing synthetic pathways, such as one-pot multicomponent reactions, that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. nih.govnih.gov

An illustrative comparison of traditional versus green synthetic approaches is presented in the table below.

Table 1: Comparison of Synthetic Approaches

| Parameter | Traditional Batch Synthesis | Green Flow Synthesis |

|---|---|---|

| Solvent Usage | High | Low / Recyclable |

| Energy Consumption | High | Lower |

| Reaction Time | Hours to Days | Minutes to Hours |

| Waste Generation | Significant | Minimized |

| Safety | Potential Hazards | Enhanced |

Exploration of Novel Catalytic Systems for Challenging Transformations of this compound

The distinct reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in this compound offers a playground for catalytic innovation. Future research will focus on developing catalysts that can selectively manipulate these bonds to build more complex molecules.

A primary challenge is the selective activation of the C-I bond for cross-coupling reactions without disturbing the strong C-F bond. While palladium catalysts are commonly used, there is a drive to develop more sustainable alternatives. acs.org Research is turning towards catalysts based on more abundant and less expensive metals like copper, nickel, and iron. acs.orgnih.gov

Furthermore, emerging fields like photocatalysis and electrocatalysis present exciting opportunities for novel transformations. acs.org These methods can enable C-H activation and other functionalizations that are difficult to achieve with traditional thermal catalysis, opening new avenues for modifying the pyridine (B92270) core. acs.orgrsc.org The development of bifunctional ligands that can direct a catalyst to a specific position on the pyridine ring is another promising strategy to control regioselectivity. nih.gov

Expansion of Medicinal Chemistry Applications of this compound Scaffolds

The this compound structure is a valuable scaffold in medicinal chemistry. nih.govacs.org The fluorine atom can enhance a drug molecule's metabolic stability, binding affinity to its target, and ability to cross cell membranes. nih.govacs.orgacs.orgmdpi.com The iodine atom provides a convenient attachment point for adding other chemical groups through well-established reactions, allowing for the rapid creation of diverse compound libraries for drug screening. acs.org

Future medicinal chemistry research will likely involve:

Incorporation into Novel Drug Candidates: Using the this compound scaffold to build new inhibitors for enzymes like kinases or modulators for receptors that are implicated in a wide range of diseases. nih.gov

Late-Stage Functionalization: Developing methods to introduce the this compound unit into complex, biologically active molecules at a late stage of the synthesis. This allows for the diversification of potential drug candidates without needing to restart the synthesis from scratch. nih.gov

Diagnostic Tools: The fluorine atom can be replaced with the radioactive isotope Fluorine-18 (B77423) (¹⁸F), which is used in Positron Emission Tomography (PET) imaging. nih.govacs.org This allows for the development of new diagnostic agents to visualize biological processes and diseases like cancer or Alzheimer's. nih.gov

Table 2: Properties Conferred by Fluorine in Medicinal Chemistry

| Property | Influence of Fluorine Substitution |

|---|---|

| Metabolic Stability | Increased by blocking sites of oxidation. acs.org |

| Binding Affinity | Can be enhanced through favorable interactions with protein targets. nih.gov |

| Lipophilicity & Permeability | Increases lipophilicity, which can improve membrane permeability. nih.gov |

| pKa | Can modulate the acidity/basicity of nearby functional groups. acs.org |

Advanced Computational Modeling for Reaction Design and Prediction in this compound Chemistry

Computational chemistry has become a powerful partner to experimental work, and its role in studying this compound is set to expand. princeton.edu By using computer simulations, researchers can gain deep insights that accelerate discovery and optimize reactions. nih.gov

Key areas for computational research include:

Mechanism Elucidation: Using methods like Density Functional Theory (DFT), scientists can model reaction pathways at the atomic level. nih.govnih.govacs.org This helps to understand how a reaction occurs, why certain products are formed over others, and how to design better catalysts. nih.govacs.org

Reaction Prediction: Machine learning and artificial intelligence (AI) are being trained on vast datasets of chemical reactions to predict the outcomes of new, untested reactions. illinois.educhemrxiv.orgcas.orgnih.gov This in silico screening can save significant time and resources in the lab by identifying the most promising conditions before any experiments are run. mit.edu

Property Prediction: Computational models can predict the physicochemical and biological properties of new molecules containing the this compound scaffold. jchemlett.com This includes predicting their potential efficacy as drugs (Quantitative Structure-Activity Relationship, or QSAR) and how they might bind to biological targets. jchemlett.com This predictive power guides medicinal chemists in designing more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-5-iodopyridine, and what are their respective yields and limitations?

- Methodological Answer : The synthesis of this compound typically involves halogenation or halogen-exchange reactions. For example, halogen dance reactions can rearrange substituents on pyridine rings to achieve regioselective iodination . Yields vary based on reaction conditions (e.g., temperature, catalysts), with limitations including competing side reactions (e.g., over-halogenation). Researchers should optimize stoichiometry and use directing groups to enhance selectivity. Structural confirmation via NMR (e.g., distinct and signals) and mass spectrometry is critical .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR identifies proton environments near fluorine/iodine; NMR detects fluorine’s unique chemical shifts (~-120 ppm for C-F).

- Mass Spectrometry : High-resolution MS confirms molecular weight (CHFIN, exact mass 236.91 g/mol).

- X-ray Crystallography : Resolves regiochemistry and substituent positions unambiguously.

Cross-referencing with literature (e.g., CAS 757950-13-3) ensures consistency .

Q. How does the presence of fluorine and iodine influence the reactivity of pyridine derivatives in cross-coupling reactions?

- Methodological Answer : Fluorine’s electronegativity deactivates the ring, directing reactions to meta/para positions, while iodine acts as a leaving group in Suzuki or Ullmann couplings. Researchers should prioritize palladium catalysts (e.g., Pd(PPh)) for iodine substitution and monitor steric effects using computational tools (e.g., DFT calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Contradictions may arise from impurities or tautomerism. Strategies include:

- Comparative Analysis : Align observed data with published spectra (e.g., CAS databases) .

- Multi-Technique Validation : Combine NMR, IR, and X-ray data to resolve ambiguities.

- Statistical Validation : Use chi-square tests to assess fit between experimental and theoretical isotopic patterns in MS .

Q. What strategies optimize regioselectivity in halogen dance reactions involving this compound?

- Methodological Answer : Halogen dance reactions require precise control of base strength and temperature. For example, using LDA (Lithium Diisopropylamide) at -78°C promotes iodine migration while minimizing side reactions. Computational modeling (e.g., molecular dynamics) can predict transition states to guide experimental design .

Q. In computational studies, how do electronic effects of fluorine and iodine in this compound impact its binding affinity in medicinal chemistry?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances hydrogen bonding, while iodine’s polarizability contributes to hydrophobic interactions. Researchers should employ docking simulations (e.g., AutoDock Vina) to map binding pockets and compare with analogs (e.g., 5-Bromo-2-chloro-4-fluoro-3-iodopyridine) to assess substituent effects .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.